molecular formula C8H13Cl3N4 B1490785 5-Chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride CAS No. 1797573-17-1

5-Chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride

Cat. No. B1490785
M. Wt: 271.6 g/mol
InChI Key: GIYVMHBKLMTYFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-Chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride” is a chemical compound with the CAS Number: 1797573-17-1 . It has a molecular weight of 271.58 . It’s a powder that is stored at room temperature .


Molecular Structure Analysis

The InChI code for “5-Chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride” is 1S/C8H11ClN4.2ClH/c9-7-5-11-6-12-8(7)13-3-1-10-2-4-13;;/h5-6,10H,1-4H2;2*1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“5-Chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 271.58 .

Scientific Research Applications

1. Role in Neuropsychiatric Disorders

5-Chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride has been implicated in neuropsychiatric research, notably in the exploration of 5-HT(1A) receptors. These receptors are significant in the pathophysiology and treatment of anxiety and depression. Research involving a novel, selective, silent 5-HT(1A) antagonist showed potential applications in treating mood disorders. The study utilized Positron Emission Tomography (PET) and a specific radioligand to assess the receptor occupancy, indicating the compound's relevance in clinical development for anxiety and mood disorders (Rabiner et al., 2002).

2. Insight into Anticancer Agent Metabolism

Research on the metabolism and disposition of L-735,524, a potent HIV-1 protease inhibitor, provides insight into the biochemical behavior of related compounds, including 5-Chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride. The identification of major metabolic pathways and the metabolic profile of the compound in human urine highlight the complex biotransformation these compounds undergo, which is essential for understanding their pharmacological effects and therapeutic potential (Balani et al., 1995).

3. Understanding Drug Metabolism and Psychopharmacological Effects

The compound 1-(2-Pyrimidinyl)-piperazine, a metabolite of the antianxiety agent buspirone, offers insights into the metabolism and central effects of related compounds. It suggests the significance of understanding metabolites' roles in the overall pharmacodynamic profile of drugs, which can be crucial for developing and optimizing therapeutic agents, including those related to 5-Chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride (Caccia et al., 1986).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-chloro-4-piperazin-1-ylpyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN4.2ClH/c9-7-5-11-6-12-8(7)13-3-1-10-2-4-13;;/h5-6,10H,1-4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYVMHBKLMTYFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=NC=C2Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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